3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid
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Overview
Description
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multiple steps, including the formation of the oxadiazole and pyrazine rings, followed by the coupling of these rings with the furan and benzoic acid moieties. Common synthetic routes may involve:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the pyrazine ring: This step may involve the condensation of diamines with diketones or other suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Pyrazole derivatives: These compounds also contain nitrogen heterocycles and have been studied for their pharmacological properties.
Uniqueness
What sets 3-[5-[(E)-[[6-(2,3-Dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid apart is its combination of multiple functional groups and heterocycles, which can lead to unique chemical reactivity and biological activity profiles.
Properties
CAS No. |
1044664-73-4 |
---|---|
Molecular Formula |
C24H19N7O4 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-[5-[(E)-[[6-(2,3-dimethylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H19N7O4/c1-13-5-3-8-18(14(13)2)26-20-21(28-23-22(27-20)30-35-31-23)29-25-12-17-9-10-19(34-17)15-6-4-7-16(11-15)24(32)33/h3-12H,1-2H3,(H,32,33)(H,26,27,30)(H,28,29,31)/b25-12+ |
InChI Key |
ONXLPQBYPUBYEJ-BRJLIKDPSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LQZ7F; LQZ 7F; LQZ-7F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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